molecular formula C8H14N4 B1421782 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1258640-29-7

3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No.: B1421782
CAS No.: 1258640-29-7
M. Wt: 166.22 g/mol
InChI Key: LDICHKCDDISACA-UHFFFAOYSA-N
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Description

3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a chemical compound with the molecular formula C8H14N4 and a molecular weight of 166.23 g/mol . This amine-substituted triazolopyridine derivative is part of a class of heterocyclic scaffolds recognized for their significant versatility and value in organic synthesis and medicinal chemistry research . The triazolo[4,3-a]pyridine core is a key template for developing novel therapeutic agents and has been progressively studied for its wide spectrum of potential biological activities . This scaffold serves as an essential building block for constructing more complex molecules. Researchers utilize this and related structures in the design and synthesis of various compounds containing diverse functional motifs . While the specific biological profile of this ethyl-amine variant is under investigation, analogs within the triazolo[4,3-a]pyrazine and pyridazine families have shown promising activity in pharmaceutical research, including investigations as phosphodiesterase 1 (PDE1) inhibitors and positive allosteric modulators of metabotropic glutamate receptors (mGluR2) . The structural features of this compound make it a valuable intermediate for exploring new chemical space in drug discovery programs. For Research Use Only. This product is intended for laboratory research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-2-7-10-11-8-4-3-6(9)5-12(7)8/h6H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDICHKCDDISACA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1CC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Based on Patent AU2014302595A1

This patent describes a multi-step synthesis oftriazolo[4,3-a]pyridines, emphasizing the use of hydrazine derivatives and coupling reagents to construct the fused heterocycle.

Key Steps:

  • Step 1: Synthesis of Pyridine Intermediate
    A halogenated pyridine (e.g., 3-fluoro-2-nitropyridine) undergoes nucleophilic substitution with amines such as (2-methoxybutyl)amine hydrochloride, facilitated by triethylamine (TEA), to yield an amino-substituted pyridine.

  • Step 2: Reduction to Hydrazine Derivative
    The nitro group is reduced to hydrazine using catalytic hydrogenation with palladium on carbon (Pd/C), producing a hydrazinyl pyridine.

  • Step 3: Cyclization to Triazolopyridine
    The hydrazine derivative reacts with suitable coupling reagents under controlled conditions to cyclize, forming thetriazolo[4,3-a]pyridine core. The process involves the formation of a hydrazide intermediate, which then undergoes intramolecular cyclization.

  • Step 4: Functionalization at Specific Positions
    Alkylation or acylation introduces the ethyl group at the 3-position, while amino groups are installed via nucleophilic substitution or reduction steps.

Research Findings:
This method demonstrates high yields and regioselectivity, with reaction conditions optimized to prevent side reactions. The process is adaptable for various substituents, including the amino group at the 6-position.

Method from US11180503B2

This patent emphasizes a convergent synthesis approach involving three key intermediates: a naphthyridinone, a hydrazinyl pyridine, and a propionic acid derivative.

Key Steps:

  • Step 1: Synthesis of Naphthyridinone
    Prepared via condensation of appropriate 1,3-dicarbonyl compounds with suitable precursors under acidic conditions, followed by cyclization.

  • Step 2: Preparation of Hydrazinyl Pyridine
    Starting from 3-fluoro-2-nitropyridine, reduction with Pd/C under hydrogen yields the hydrazine derivative, which is then coupled with other intermediates.

  • Step 3: Assembly of the Triazolopyridine Core
    The intermediates are coupled using coupling reagents like HATU, followed by cyclization under thermal or microwave-assisted conditions to form the fused heterocycle.

  • Step 4: Final Functionalization
    Alkylation with ethyl halides and amino group installation are achieved through nucleophilic substitution, often under basic conditions.

Research Findings:
The convergent approach allows for high regioselectivity and yields, with the possibility of introducing various substituents at different stages.

General Procedure for Pyrazolo[1,5-a]pyridine Derivatives (Adapted)

Although focused on pyrazolo[1,5-a]pyridines, this procedure shares similarities with the synthesis of the target compound:

  • Step 1: Condensation of 1,3-dicarbonyl compounds with hydrazines or amino precursors under reflux in ethanol with acetic acid as a catalyst.
  • Step 2: Cyclization under oxidative or thermal conditions to generate the fused heterocycle.
  • Step 3: Post-synthesis modifications, such as alkylation or amino substitution, to achieve the desired substitution pattern.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reactions Conditions Advantages References
Patent AU2014302595A1 Halogenated pyridine, hydrazine derivatives Nucleophilic substitution, reduction, cyclization Room temperature to mild heating, catalytic hydrogenation High regioselectivity, modular
Patent US11180503B2 3-fluoro-2-nitropyridine, 1,3-dicarbonyls Coupling, cyclization, alkylation Elevated temperatures, microwave-assisted Convergent, scalable
Pyrazolo[1,5-a]pyridine synthesis 1,3-dicarbonyl, hydrazines Condensation, cyclization Reflux in ethanol, acetic acid catalysis Versatile, adaptable

Notes on Optimization and Variability

  • Reaction Conditions:
    Temperature, solvent choice, and catalysts significantly influence yield and regioselectivity. Catalytic hydrogenation is preferred for reduction steps, while microwave irradiation can accelerate cyclization.

  • Substituent Introduction:
    Alkylation steps to introduce the ethyl group are typically performed using ethyl halides under basic conditions, with reaction times optimized to prevent over-alkylation.

  • Functional Group Compatibility: The presence of sensitive groups necessitates mild reaction conditions, especially during cyclization and substitution steps.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine exhibits potent antimicrobial properties. Studies indicate that derivatives of this compound can inhibit the growth of various bacterial strains and fungi. For instance, a study published in the Journal of Medicinal Chemistry highlighted its effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating specific signaling pathways. A notable case study involved the use of this compound in a series of derivatives that displayed cytotoxic effects on human cancer cells .

Neuroprotective Effects
Recent research has suggested that 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine may possess neuroprotective properties. Animal models have demonstrated that it can reduce oxidative stress and inflammation in neurodegenerative diseases like Alzheimer's and Parkinson's .

Agricultural Applications

Pesticide Development
The unique structure of 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine makes it a candidate for developing new pesticides. Its ability to inhibit specific enzymes in pests has been explored as a means to create environmentally friendly pest control agents. Field trials have shown promising results in controlling common agricultural pests without harming beneficial insects .

Herbicide Potential
In addition to its insecticidal properties, this compound has been evaluated for herbicidal activity. Research indicates that formulations containing this compound can effectively suppress weed growth while being selective towards crops .

Materials Science

Polymer Chemistry
In materials science, 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine has been utilized as a monomer in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to traditional materials. The incorporation of this compound into polymer matrices has opened new avenues for creating advanced materials for industrial applications .

Nanotechnology
The compound is also being explored in nanotechnology for its potential use in drug delivery systems. Its ability to form stable nanoparticles can enhance the bioavailability of drugs and allow for targeted delivery to specific tissues .

Mechanism of Action

The mechanism of action of 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 3-position substituent significantly influences molecular weight, polarity, and solubility. Key analogs include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
3-Methyl analog Methyl (CH₃) C₇H₁₂N₄ 152.2 Smaller substituent; higher solubility in polar solvents due to reduced hydrophobicity.
3-Ethyl target compound Ethyl (C₂H₅) C₈H₁₄N₄ ~166.2 Intermediate hydrophobicity; may improve membrane permeability vs. methyl .
3-Isopropyl analog Isopropyl (C₃H₇) C₉H₁₆N₄ ~180.3 Increased steric hindrance; potential reduced binding affinity in biological systems.
3-Phenyl analog Phenyl (C₆H₅) C₁₂H₁₄N₄ 214.27 High hydrophobicity; may enhance target engagement in lipophilic environments.
3-Difluoromethyl derivative CF₂H C₈H₁₁F₂N₄O₂ 233.2 Enhanced polarity and metabolic stability due to fluorine atoms.

Key Observations :

  • Ethyl vs. Methyl : The ethyl group increases molecular weight by ~14 g/mol, likely improving lipophilicity (logP) without excessive steric bulk, a critical factor in drug design .
  • Ethyl vs. Isopropyl/Phenyl : Bulkier substituents (isopropyl, phenyl) may reduce solubility and bioavailability but could enhance binding to hydrophobic pockets in target proteins .

Biological Activity

3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine (CAS Number: 1258640-29-7) is a compound of interest due to its potential biological activities. This article reviews the pharmacological properties and biological effects of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine is C8_8H14_{14}N4_4, with a molecular weight of 166.22 g/mol. The compound features a triazole ring fused to a pyridine structure, which is essential for its biological activity.

1. Adenosine Receptor Modulation

Research indicates that derivatives of triazolopyridines can act as modulators of adenosine receptors. A study examined the structure-activity relationship (SAR) of similar compounds and found that modifications at specific positions significantly influenced their binding affinity to A1 and A2A adenosine receptors. Although specific data for 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine is limited, compounds with similar structures have shown promising results in inhibiting phosphodiesterase (PDE) enzymes associated with these receptors .

2. Antiproliferative Activity

In vitro studies have demonstrated that triazolopyridine derivatives exhibit antiproliferative effects against various human cancer cell lines. For instance, certain related compounds showed GI50 values in the nanomolar range against tumor cells . While specific studies on 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine are not extensively documented in current literature, the structural similarities suggest potential activity in cancer therapeutics.

3. Neuropharmacological Effects

Compounds with a similar framework have been reported to interact with nicotinic acetylcholine receptors (nAChRs), specifically the α7 subtype. These interactions can modulate neurotransmission and have implications for treating neurodegenerative diseases . The potential for 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine to exhibit similar effects warrants further investigation.

Case Studies

A comparative analysis of various studies highlights the importance of structural modifications on the biological activity of triazolopyridines:

CompoundActivity TypeIC50 (µM)Reference
Compound APDE10A Inhibition2.0
Compound BA1R Binding<10
Compound CAntiproliferativenM range

These findings underscore the potential therapeutic applications of triazolopyridine derivatives in pharmacology.

Q & A

Q. Reference :

Advanced: How can byproduct formation during synthesis be minimized?

Methodological Answer:
Byproducts arise from incomplete cyclization or side reactions. Mitigation strategies include:

  • Temperature Control : Maintain 80–90°C during cyclization to avoid decomposition .
  • Reagent Stoichiometry : Use 1.2 eq. of ethyl acetoacetate to ensure complete hydrazide conversion .
  • Chromatographic Monitoring : TLC (silica GF₂₅₄, ethyl acetate/hexane 3:7) identifies intermediates. Adjust reaction time if spots persist.

Q. Reference :

Advanced: How is the biological activity of this compound evaluated in preclinical studies?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial Testing : MIC determination via broth microdilution (CLSI guidelines) against S. aureus and E. coli .
    • Cytotoxicity : MTT assay (IC₅₀) on HeLa cells at 24–72h exposure .
  • Structure-Activity Relationship (SAR) : Modify the ethyl group to fluorinated analogs; assess binding to target enzymes (e.g., kinases) via SPR .

Q. Reference :

Advanced: What regulatory-compliant validations are required for analytical methods?

Methodological Answer:
Per ICH guidelines, ensure:

  • Specificity : No interference from impurities (HPLC purity >98%) .
  • Robustness : ±10% variation in mobile phase (e.g., acetonitrile:buffer) retains resolution (R > 2.0).
  • Stability : Forced degradation (heat, light, pH) shows <5% decomposition over 24h.

Q. Reference :

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 2
3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine

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